

Application Notes and Protocols for APR-246 Treatment in 3D Organoid Cultures

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Compound of Interest

Compound Name: CG-3-246

Cat. No.: B15580079

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Introduction

APR-246, also known as eprenetapopt, is a first-in-class small molecule that restores the tumor-suppressive function of mutated and inactivated p53 proteins. Its active compound, methylene quinuclidinone (MQ), covalently binds to cysteine residues in the p53 core domain, inducing a conformational change that reactivates its wild-type functions, leading to cell cycle arrest and apoptosis.[1][2][3][4] Beyond its p53-dependent activity, APR-246 also exhibits p53-independent anticancer effects by inducing oxidative stress through the depletion of glutathione (GSH) and inhibition of the antioxidant enzyme thioredoxin reductase 1 (TrxR1).[1][5]

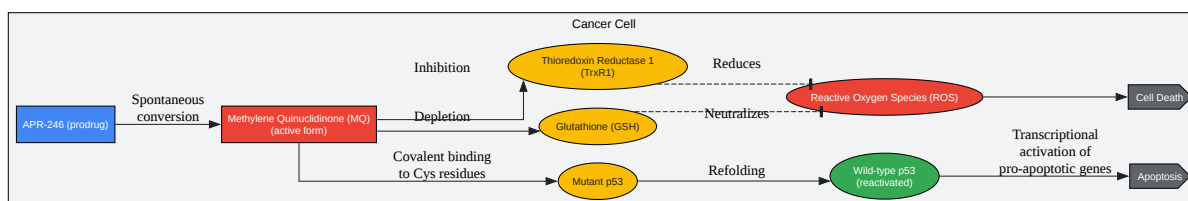
Three-dimensional (3D) organoid cultures have emerged as a powerful preclinical model, closely recapitulating the complex architecture, cellular heterogeneity, and drug responses of in vivo tumors.[6][7] This document provides detailed application notes and protocols for the treatment of 3D organoid cultures with APR-246, intended to guide researchers in evaluating its therapeutic potential in a physiologically relevant context.

Mechanism of Action of APR-246

APR-246 is a prodrug that spontaneously converts to its active form, MQ.[3] MQ exerts its anticancer effects through a dual mechanism:

- **Mutant p53 Reactivation:** MQ is a Michael acceptor that covalently modifies cysteine residues within the core domain of mutant p53.[2][3][4] This modification refolds the mutant p53 protein into a wild-type conformation, restoring its DNA-binding and transcriptional activities.[4] This leads to the activation of p53 target genes, such as those involved in apoptosis and cell cycle arrest.[1][8]
- **Induction of Oxidative Stress:** MQ can deplete the intracellular antioxidant glutathione (GSH) and inhibit thioredoxin reductase (TrxR1), leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[1][5][9]

The following diagram illustrates the signaling pathway of APR-246.



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Caption: APR-246 mechanism of action.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from High-Grade Serous Ovarian Cancer (HGSOC)

This protocol is adapted from established methods for generating HGSOC PDOs.[2][5]

Materials:

- Fresh tumor tissue or ascites fluid from HGSOC patients
- DMEM/F-12 medium
- Fetal Bovine Serum (FBS)
- Collagenase
- Dispase
- DNase I
- Basement Membrane Extract (BME), such as Matrigel®
- Advanced DMEM/F-12
- B27 supplement
- N2 supplement
- GlutaMAX™
- Penicillin-Streptomycin
- Human Epidermal Growth Factor (EGF)
- Noggin
- R-spondin-1
- Y-27632 (ROCK inhibitor)
- SB431542 (TGF- β inhibitor)

Procedure:

- Tissue Processing:

- Mince fresh tumor tissue into small fragments (<1 mm³).
- Digest the tissue fragments with a solution of Collagenase, Dispase, and DNase I in DMEM/F-12 at 37°C for 30-60 minutes with gentle agitation.
- For ascites fluid, centrifuge to pellet the cells and wash with DMEM/F-12.
- Cell Isolation and Plating:
 - Filter the digested tissue suspension through a 70 µm cell strainer to obtain a single-cell suspension.
 - Wash the cells with DMEM/F-12 and resuspend the cell pellet in a small volume of Advanced DMEM/F-12.
 - Mix the cell suspension with BME at a 1:1 ratio on ice.
 - Plate 50 µL domes of the cell-BME mixture into pre-warmed 24-well plates.
 - Incubate at 37°C for 15-30 minutes to solidify the domes.
- Organoid Culture:
 - Overlay the solidified domes with HGSOC organoid culture medium (Advanced DMEM/F-12 supplemented with B27, N2, GlutaMAX™, Penicillin-Streptomycin, EGF, Noggin, R-spondin-1, Y-27632, and SB431542).
 - Change the medium every 2-3 days.
 - Monitor organoid formation and growth using a brightfield microscope.
- Organoid Passaging:
 - Mechanically disrupt the BME domes and collect the organoids.
 - Incubate with a cell dissociation reagent (e.g., TrypLE™ Express) at 37°C to generate smaller organoid fragments or single cells.
 - Wash and re-plate the fragments/cells in fresh BME as described in step 2.

Protocol 2: APR-246 Treatment of 3D Organoid Cultures

Materials:

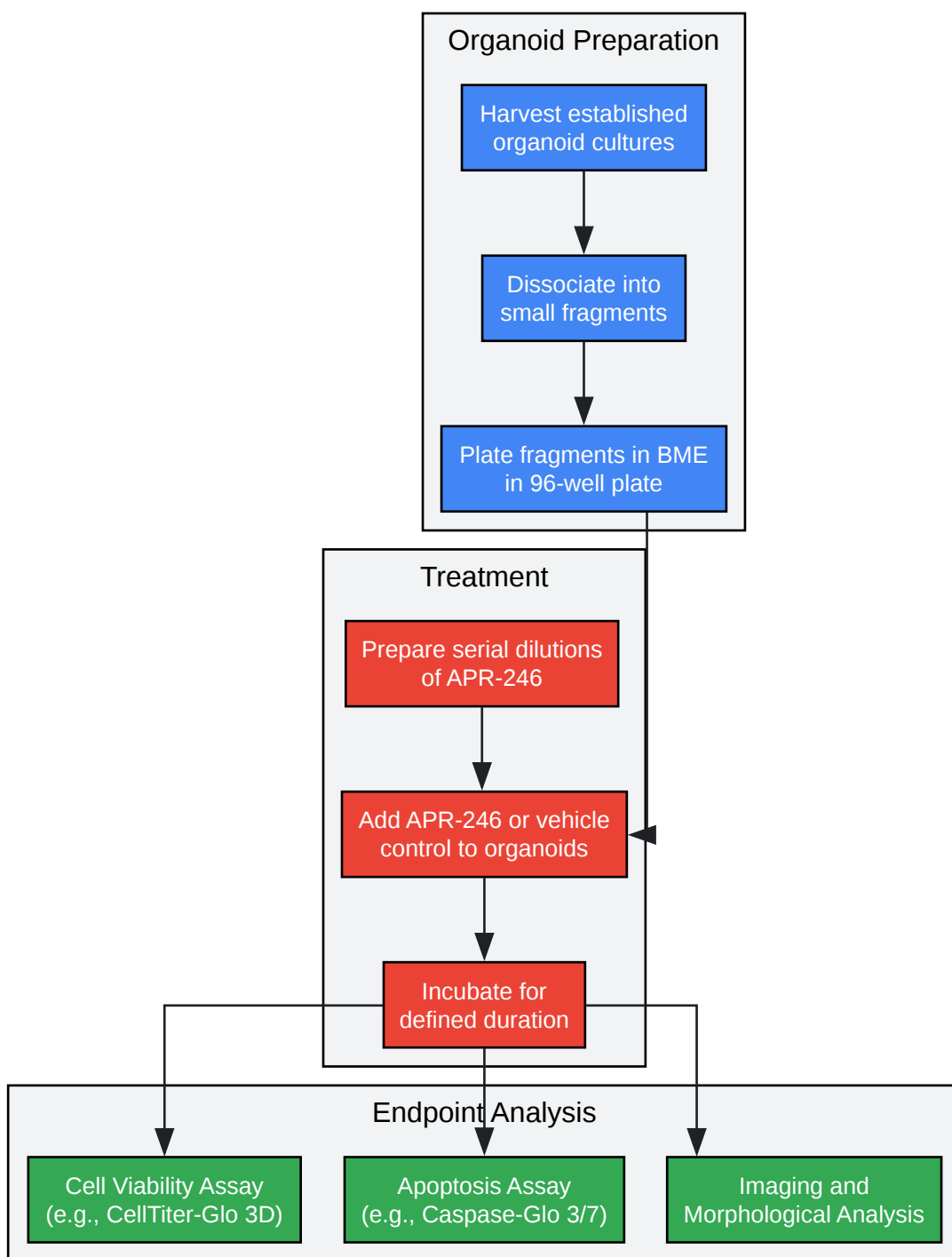
- Established 3D organoid cultures
- APR-246 (Eprenetapopt)
- DMSO (vehicle control)
- Organoid culture medium
- 96-well plates (white, clear-bottom for luminescence assays)

Procedure:

- Organoid Plating for Drug Treatment:
 - Harvest and dissociate organoids into small fragments.
 - Resuspend the fragments in BME and plate 50 μ L domes in a 96-well plate.
 - Allow the domes to solidify and add 100 μ L of organoid culture medium.
 - Culture for 24-48 hours to allow organoid reformation.
- APR-246 Treatment:
 - Prepare a stock solution of APR-246 in DMSO.
 - Serially dilute the APR-246 stock solution in organoid culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
 - Carefully remove the existing medium from the organoid-containing wells and replace it with 100 μ L of the medium containing the different concentrations of APR-246 or vehicle control.
 - Incubate the plate at 37°C for the desired treatment duration (e.g., 48, 72, or 96 hours).

- Endpoint Analysis:
 - Assess organoid viability, apoptosis, or other relevant endpoints using appropriate assays (see Protocol 3).

The following diagram outlines the experimental workflow for APR-246 treatment of 3D organoids.



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